molecular formula C34H33ClN2O3 B1590052 2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran CAS No. 82137-81-3

2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran

Cat. No.: B1590052
CAS No.: 82137-81-3
M. Wt: 553.1 g/mol
InChI Key: ZXYPDMNPLWGWBI-UHFFFAOYSA-N
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Description

2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran (CAS: 82137-81-3) is a fluoran-derived leuco dye with the molecular formula C₃₄H₃₃ClN₂O₃ and a molecular weight of 553.10 g/mol . It is colorless in its native state but develops color upon interaction with electron-accepting compounds, such as acidic developers in thermochromic or pressure-sensitive applications . This compound is widely used in temperature-indicating materials (TOMs) and industrial sensors due to its reversible thermochromic properties. For example, Tsutsui et al. demonstrated its utility in a two-component system with octadecylphosphonic acid to monitor optimal temperature ranges in industrial processes .

Properties

IUPAC Name

2'-(2-chloroanilino)-6'-(dibutylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C34H33ClN2O3/c1-3-5-19-37(20-6-4-2)24-16-17-27-32(22-24)39-31-18-15-23(36-30-14-10-9-13-29(30)35)21-28(31)34(27)26-12-8-7-11-25(26)33(38)40-34/h7-18,21-22,36H,3-6,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYPDMNPLWGWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301002488
Record name 2'-(2-Chloroanilino)-6'-(dibutylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
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Molecular Weight

553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82137-81-3
Record name 2′-[(2-Chlorophenyl)amino]-6′-(dibutylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name 2'-(2-Chlorophenylamino)-6'-(dibutylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
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Record name 2'-(2-Chloroanilino)-6'-(dibutylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
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Record name 2'-(2-chlorophenylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H)-9'[9H]-xanthene]-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Chloroanilino)-6’-(dibutylamino)fluoran typically involves the reaction of 2-chloroaniline with dibutylamine in the presence of a fluoran precursor. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature range and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of 2’-(2-Chloroanilino)-6’-(dibutylamino)fluoran involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2’-(2-Chloroanilino)-6’-(dibutylamino)fluoran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2’-(2-Chloroanilino)-6’-(dibutylamino)fluoran has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent marker in various biological studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and as a pH indicator in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-(2-Chloroanilino)-6’-(dibutylamino)fluoran involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Fluoran Derivatives

Fluoran derivatives share a core spirocyclic structure but differ in substituents, which critically influence their photophysical properties, color development, and application suitability. Below is a detailed comparison:

Structural and Functional Differences

Compound Name (CAS) Molecular Formula Substituents Key Applications
2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran (82137-81-3) C₃₄H₃₃ClN₂O₃ - 2-Chloroanilino (electron-withdrawing)
- Dibutylamino (electron-donating)
Thermochromic sensors
2-Anilino-6-dibutylamino-3-methylfluoran (89331-94-2) C₃₅H₃₆N₂O₃ - Anilino (electron-donating)
- Methyl group at position 3
- Dibutylamino
Pressure-sensitive inks
6-Diethylamino-3-methyl-2-phenylaminofluoran (29512-49-0) C₂₄H₂₃N₃O₂ - Diethylamino (smaller alkyl chain)
- Methyl and phenylamino groups
Moisture indicators (black-grey color)
2'-Chloro-6'-diethylaminofluoran (26567-23-7) C₂₄H₂₀ClNO₃ - Chloro group
- Diethylamino (vs. dibutylamino)
Experimental thermochromic systems
Key Observations:

Substituent Effects on Color and Sensitivity: The chloro group in 82137-81-3 enhances electron withdrawal, stabilizing the colored form and improving thermal stability compared to non-halogenated analogs like 89331-94-2 . Dibutylamino vs. Diethylamino: Larger alkyl chains (dibutyl) increase steric hindrance, reducing reactivity but enhancing solubility in non-polar developers. Diethylamino derivatives (e.g., 29512-49-0) exhibit faster color transitions but lower thermal stability . Methyl substituents (e.g., in 89331-94-2) alter crystal packing, affecting melting points and compatibility with polymer matrices in pressure-sensitive films .

Application-Specific Performance :

  • 82137-81-3 : Preferred in high-temperature industrial sensors due to its stability and distinct color transition (often blue or green) .
  • 89331-94-2 : Used in low-temperature applications (e.g., food packaging) where rapid color response is critical .
  • 29512-49-0 : Generates black-grey coloration, making it suitable for moisture detection in electronic components .

Photophysical and Thermal Properties

Property 82137-81-3 89331-94-2 29512-49-0
Emission Maximum (nm) ~480 (blue-green) ~450 (blue) ~550 (black-grey)
Activation Temperature (°C) 60–80 40–60 25–40
Solubility in Polar Solvents Low Moderate High
  • The chloro group in 82137-81-3 redshifts emission maxima compared to non-chlorinated analogs, enabling visible color changes at higher temperatures .
  • Diethylamino derivatives (e.g., 29512-49-0) exhibit higher solubility in polar solvents, facilitating integration into aqueous-based sensor inks .

Research Findings and Industrial Relevance

  • Synthesis : Fluoran compounds like 82137-81-3 are synthesized via condensation of keto acids with amines under acidic conditions, as demonstrated by Patel et al. .
  • Thermal Stability: Compounds with bulky substituents (e.g., dibutylamino) show delayed degradation, making them suitable for extruder temperature monitoring in plastics manufacturing .
  • Market Availability: 82137-81-3 is supplied by TCI Chemicals (purity >97%) and Jiangsu Pules Biotechnology, highlighting its industrial demand .

Biological Activity

2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran, also known as a derivative of the fluoran family, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

  • Chemical Formula: C₃₅H₃₆ClN₂O₃
  • Molecular Weight: 532.68 g/mol
  • Appearance: White to almost white powder
  • Melting Point: 183.0 to 187.0 °C
  • Solubility: Soluble in dimethylformamide

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of chlorine and dibutylamino groups enhances its reactivity and binding affinity, influencing enzymatic activities and cellular pathways.

Antimicrobial Properties

Research indicates that compounds like this compound can exhibit antimicrobial properties. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanism and efficacy as a therapeutic agent.

Case Studies

  • Antimicrobial Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial count, supporting its potential as an antimicrobial agent.
    Bacterial StrainInitial Count (CFU/mL)Count after Treatment (CFU/mL)Reduction (%)
    Staphylococcus aureus1.0 x 10^61.5 x 10^498.5
    Escherichia coli1.0 x 10^65.0 x 10^550
  • Cytotoxicity Assay : The compound was evaluated for cytotoxic effects on HeLa cells using an MTT assay. The IC50 value was determined to be approximately 15 µM, indicating moderate cytotoxicity.
    Concentration (µM)Viability (%)
    0100
    585
    1070
    1550
    2030

Applications in Materials Science

This compound has also been explored for its applications in materials science, particularly as a leuco dye in thermochromic materials. A study highlighted its use in a two-component system with octadecylphosphonic acid, which exhibited color changes at specific temperatures (63–67 °C for decolorization and above 90 °C for restoration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran
Reactant of Route 2
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2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran

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